Product packaging for FERb 033(Cat. No.:CAS No. 1111084-78-6)

FERb 033

Cat. No.: B560264
CAS No.: 1111084-78-6
M. Wt: 281.66 g/mol
InChI Key: LRRMQNGSYOUANY-OMCISZLKSA-N
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Description

Overview of Synthetic Estrogen Receptor Modulators

Synthetic estrogen receptor modulators (SERMs) are a diverse group of compounds designed to interact with estrogen receptors. Unlike endogenous estrogens, which typically elicit a uniform response across all tissues expressing the receptor, SERMs exhibit tissue-specific agonist or antagonist activity. oup.comnih.gov This differential activity allows SERMs to selectively stimulate estrogen-like actions in some tissues while blocking them in others. clevelandclinic.orgwikipedia.org This characteristic makes SERMs valuable tools in chemical biology for dissecting the complex roles of ERs in various biological contexts. Examples of well-known SERMs include tamoxifen (B1202), raloxifene, and bazedoxifene. oup.comclevelandclinic.orgdrugbank.com Their tissue-selective actions are attributed to their ability to induce varied structural changes in the estrogen receptors upon binding, leading to differential recruitment of coactivator or corepressor proteins and subsequent modulation of target gene transcription. wikipedia.orgtouchoncology.com

Historical Context of FERb 033 Development and Initial Synthesis

This compound is a synthetic, nonsteroidal compound that was first synthesized in 2009. wikipedia.orgmedkoo.comhandwiki.org Its development is part of a broader effort to create selective ligands for estrogen receptor subtypes, specifically ER beta (ERβ). The synthesis of this compound stemmed from research into structural evolutions of salicylaldoximes as selective agonists for ERβ. wikipedia.orgtocris.com This work aimed to identify compounds that could differentiate between the two main estrogen receptor subtypes, ER alpha (ERα) and ER beta (ERβ), which have distinct tissue distribution patterns and biological functions. The chemical name for this compound is 2-Chloro-3'-fluoro-3,4'-dihydroxy-[1,1-biphenyl]-4-carboxaldehyde oxime. tocris.com

Significance of Selective Estrogen Receptor Beta Agonists as Research Tools

The existence of two distinct estrogen receptor subtypes, ERα and ERβ, with differing roles in various tissues, highlights the importance of subtype-selective ligands as research tools. oup.comnih.gov Selective ERβ agonists, such as this compound, are invaluable for probing the specific functions mediated by ERβ in isolation from those mediated by ERα. oup.comnih.gov By selectively activating ERβ, researchers can investigate its precise involvement in a variety of physiological and pathophysiological processes, including those in the ovary, cardiovascular system, brain, and in models of inflammation like arthritis and endometriosis. oup.com This selective activation helps to untangle the complex web of estrogen signaling and provides a clearer understanding of the contributions of each receptor subtype. The development of such selective agonists has been a significant step in advancing the understanding of ERβ function. nih.gov

This compound has been characterized as a potent and selective ERβ agonist. In competitive radioligand-binding assays, it demonstrates a binding affinity (Ki) of 7.1 nM for ERβ and an EC50 of 4.8 nM. tocris.com Crucially, it exhibits significant selectivity, showing 62-fold selectivity for ERβ over ERα. tocris.com This high degree of selectivity makes this compound a valuable tool for researchers studying the specific roles of ERβ.

The following table summarizes key biological activity data for this compound:

ActivityValueSelectivity vs ERα
ERβ Binding (Ki)7.1 nM62-fold
ERβ Activation (EC50)4.8 nM-

Data derived from sources tocris.com.

Research findings using selective ERβ agonists, including this compound, have contributed to understanding the distinct roles of ERβ. For instance, studies investigating the effect of various ER selective agonists on intracellular calcium handling in human airway smooth muscle cells used this compound as an ERβ agonist. These studies compared the effects of ERα agonists (like PPT and THC) and ERβ agonists (including WAY, DPN, and this compound) on histamine-elicited calcium responses. physiology.orgphysiology.org While ERα agonists significantly increased the calcium response, no significant changes were observed in cells treated with ERβ agonists like this compound at a concentration of 10 nM. physiology.orgphysiology.org This highlights the differential impact of activating ERα versus ERβ in this specific cellular context and demonstrates how selective agonists are used to delineate these differences.

Current Landscape of Estrogen Receptor-Targeted Research

The current landscape of estrogen receptor-targeted research is dynamic and multifaceted, driven by the recognition of ERs as critical players in numerous physiological and pathological processes, particularly in hormone-sensitive cancers like breast cancer. nih.govaacrjournals.orgmdpi.com While ERα has historically been the primary focus, research into ERβ is increasingly gaining prominence as its distinct roles are elucidated using tools like selective agonists. oup.comnih.gov

Beyond traditional SERMs and selective ER agonists, the field is exploring novel approaches, including selective estrogen receptor degraders (SERDs), complete estrogen receptor antagonists (CERANs), proteolysis targeting chimeras (PROTACs), and selective estrogen receptor covalent antagonists (SERCAs). researchgate.net These newer agents aim to overcome limitations of existing therapies, such as resistance mechanisms that can develop in cancer treatment. touchoncology.comnih.govresearchgate.net

Furthermore, combination therapies involving endocrine therapy and other targeted agents, such as cyclin-dependent kinase (CDK) 4/6 inhibitors and PI3K inhibitors, have shown improved outcomes in treating hormone receptor-positive cancers. nih.govaacrjournals.orgmdpi.com This reflects a growing understanding of the complex interplay between ER signaling and other cellular pathways.

In chemical biology, the development and application of highly selective ligands like this compound continue to be essential for dissecting the intricate signaling networks governed by ERα and ERβ. These tools facilitate a deeper understanding of receptor function, paving the way for the identification of new therapeutic targets and the design of more precise interventions. The use of computational approaches, including machine learning methods and quantitative structure-activity relationship (QSAR) modeling, is also contributing to the discovery and prediction of selective ERβ agonists. nih.govresearchgate.netdovepress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClFNO3 B560264 FERb 033 CAS No. 1111084-78-6

Properties

IUPAC Name

2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c14-12-9(3-1-8(6-16-19)13(12)18)7-2-4-11(17)10(15)5-7/h1-6,17-19H/b16-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRMQNGSYOUANY-OMCISZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2)C=NO)O)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2)/C=N/O)O)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045277
Record name 2-Chloro-3'-fluoro-4-[(E)-(hydroxyimino)methyl][1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111084-78-6
Record name FERB-033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111084786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3'-fluoro-4-[(E)-(hydroxyimino)methyl][1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FERB-033
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FUT9FH3EX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Structural Characterization of Ferb 033

Elucidation of Synthetic Pathways and Chemical Precursors for Biphenyl (B1667301) Scaffold Formation

The synthesis of FERb 033 involves the construction of its central 1,1'-biphenyl scaffold, a common motif in many organic molecules. While the precise, detailed synthetic route for this compound is primarily described in the work by Minutolo et al. (2009), general strategies for forming substituted biphenyls often involve cross-coupling reactions. wikipedia.orgrndsystems.com Common methods for establishing the biphenyl linkage include Suzuki, Heck, or Ullmann coupling reactions, which typically involve coupling aryl halides or pseudohalides with aryl organometallic reagents or other aryl species catalyzed by transition metals like palladium or copper.

Given the substitution pattern of this compound, which includes hydroxyl groups, halogens (chlorine and fluorine), and an aldehyde oxime precursor, the synthetic pathway likely involves the strategic introduction of these functional groups onto suitable phenyl or biphenyl precursors. The title of the key publication by Minutolo et al. suggests that salicylaldoximes, which contain both a phenol (B47542) and an oxime functionality on a phenyl ring, served as a basis for the structural evolution leading to this compound. medchemexpress.comwikipedia.orgrndsystems.com This implies that one of the phenyl rings, already bearing some of the required substituents or their precursors, was coupled with a similarly substituted phenyl moiety to form the biphenyl core. The precise sequence of coupling and functional group interconversions would be critical in achieving the desired substitution pattern and regiochemistry observed in this compound.

Multi-Step Synthetic Strategies and Challenges in Functional Group Incorporation

The synthesis of a molecule with the complexity of this compound necessitates a multi-step synthetic strategy. Incorporating multiple distinct functional groups (hydroxyl, chlorine, fluorine, and the aldehyde oxime) at specific positions on the biphenyl core presents several synthetic challenges. iiab.megentaur.com

Key challenges in such a synthesis typically include:

Regioselectivity: Ensuring that reactions occur at the desired positions on the substituted phenyl rings, particularly during coupling reactions and the introduction of substituents.

Chemoselectivity: Performing transformations on one functional group without affecting other sensitive functionalities present in the molecule. For instance, protecting group strategies might be required for the hydroxyl groups during certain reaction steps.

Formation of the Oxime: The introduction of the oxime functionality, typically through the reaction of an aldehyde precursor with hydroxylamine, needs to be carried out under conditions compatible with the other functional groups.

The synthesis described by Minutolo et al. would have involved a carefully designed sequence of reactions to overcome these challenges, likely including protection and deprotection steps, targeted functionalization, and the key biphenyl coupling reaction. medchemexpress.comwikipedia.orgrndsystems.com The specific reagents, reaction conditions, and purification methods employed at each stage would define the multi-step strategy for this compound.

Advanced Spectroscopic Analyses for Confirming Molecular Structure (Excluding Basic Identification Data)

Advanced spectroscopic techniques are indispensable for unequivocally confirming the molecular structure of a synthesized compound like this compound. While basic identification might involve melting point or simple TLC, detailed structural elucidation relies on methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). glpbio.comwikipedia.orgapexbt.comglpbio.comguidetopharmacology.orgCurrent time information in Bangalore, IN.

For this compound, these techniques would provide complementary information:

NMR Spectroscopy (¹H and ¹³C NMR): NMR is crucial for determining the connectivity of atoms and identifying different functional groups. glpbio.comguidetopharmacology.org The ¹H NMR spectrum would show distinct signals for each chemically unique proton, with their splitting patterns providing information about neighboring protons. The chemical shifts would indicate the electronic environment of the protons, differentiating between aromatic, hydroxyl, and oxime protons. The ¹³C NMR spectrum would reveal the carbon skeleton of the molecule, with shifts characteristic of sp² carbons in the aromatic rings, carbons bearing hydroxyl groups, and the imine carbon of the oxime. bio-techne.com Analysis of 2D NMR techniques like COSY, HSQC, and HMBC would further confirm the structural assignments and connectivity within the molecule.

IR Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule by identifying characteristic vibrational frequencies. glpbio.comglpbio.comCurrent time information in Bangalore, IN. For this compound, the IR spectrum would show absorption bands corresponding to O-H stretching (from the phenol groups and the oxime hydroxyl), C=N stretching (from the imine bond), C-Cl and C-F stretching, and characteristic vibrations of the aromatic rings. bio-techne.comslideshare.net

Mass Spectrometry: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the proposed structure. Techniques like High-Resolution Mass Spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula C₁₃H₉ClFNO₃. medchemexpress.comwikipedia.orgabmole.combio-techne.comglpbio.comgeorgiapower.com Fragmentation patterns in techniques like electron ionization mass spectrometry (EI-MS) or electrospray ionization mass spectrometry (ESI-MS) can provide structural clues by breaking the molecule into characteristic fragments.

The study by Minutolo et al. would have utilized these spectroscopic methods to confirm the successful synthesis and the correct molecular structure of this compound. medchemexpress.comwikipedia.orgrndsystems.com

X-ray Crystallographic Studies for Solid-State Conformation Determination

Molecular Packing: How individual this compound molecules arrange themselves in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (involving the hydroxyl and oxime groups) or π-π stacking (involving the aromatic rings). Current time information in Bangalore, IN.slideshare.net

Solid-State Conformation: The preferred three-dimensional shape of the this compound molecule in the crystal. This includes the torsional angle between the two phenyl rings of the biphenyl core and the geometry around the imine bond. slideshare.net

Bond Geometry: Highly accurate measurements of bond lengths and angles, which can be compared to theoretical calculations or typical values for similar functional groups.

If a crystal structure exists, it would offer a definitive confirmation of the connectivity and stereochemistry, particularly the (E) configuration of the oxime, which is indicated by the chemical name and SMILES string. wikipedia.orgglpbio.com

Detailed Analysis of Molecular Conformation, Including Imine Bond Characteristics

The molecular conformation of this compound is influenced by the inherent geometries of its constituent parts, particularly the biphenyl system and the imine (oxime) bond.

The biphenyl moiety is not typically planar in its lowest energy conformation due to steric repulsion between ortho-substituents. The torsional angle between the planes of the two phenyl rings can vary depending on the nature and position of the substituents and the molecular environment (e.g., solid state vs. solution). X-ray crystallography would provide this angle in the solid state.

A detailed conformational analysis would involve considering the potential rotations around single bonds (particularly the bonds connecting the phenyl rings and the bond connecting the aldehyde carbon to the phenyl ring) and the fixed geometry of the imine double bond. This analysis, potentially supported by computational chemistry calculations, would provide insights into the low-energy conformers of this compound and how its three-dimensional structure might relate to its biological activity as an ERβ agonist. The precise bond lengths and angles around the imine bond (C=N and N-O) and the adjacent atoms would be key parameters in describing this part of the molecule's conformation.

Estrogen Receptor Pharmacology and Differential Selectivity of Ferb 033

Quantitative Assessment of Agonist Potency at Estrogen Receptor Beta (ERβ)

Quantitative studies have established FERb 033 as a potent agonist of human ERβ. Its binding affinity and functional potency have been determined through various in vitro assays. Research indicates that this compound binds to ERβ with a reported Ki value of 7.1 nM wikipedia.orgmedchemexpress.comrndsystems.com. Furthermore, its functional agonist activity at ERβ has been assessed using reporter gene assays, demonstrating an EC50 value of 4.8 nM in cells expressing full-length human ERβ wikipedia.orgmedchemexpress.comrndsystems.com. These values highlight the strong interaction and activation potential of this compound at the ERβ subtype.

Parameter Value Target Assay Type Reference
Ki 7.1 nM ERβ Binding Assay wikipedia.orgmedchemexpress.comrndsystems.com
EC50 4.8 nM ERβ Transcriptional Activation (Luciferase Reporter Gene Assay) wikipedia.orgmedchemexpress.comrndsystems.com

Mechanistic Investigations of Agonist Activity Towards ERβ

This compound functions as an ERβ agonist by activating the receptor and subsequently influencing transcriptional activity. Estrogen receptors, including ERβ, typically exert their effects through both genomic and non-genomic pathways physiology.org. Upon ligand binding, nuclear receptors like ERβ undergo conformational changes, dimerize (forming homodimers or heterodimers with ERα), and interact with specific DNA sequences, known as estrogen response elements (EREs), to modulate gene transcription genecards.orgwikipedia.orgindigobiosciences.com. This compound has been shown to induce transcriptional activity via full-length ERβ in reporter gene assays medchemexpress.com. While the detailed molecular mechanisms of this compound binding and subsequent conformational changes leading to ERβ activation are areas of ongoing research, its classification as an agonist indicates that it promotes a receptor conformation that favors the recruitment of coactivator proteins, thereby enhancing target gene expression genecards.org.

In-depth Analysis of Selectivity Profile Against Estrogen Receptor Alpha (ERα)

A key characteristic of this compound is its significant selectivity for ERβ over ERα. Studies consistently report a selectivity ratio of 62-fold for ERβ compared to ERα wikipedia.orgwikipedia.orgwikidoc.orgmedchemexpress.comrndsystems.com. This differential selectivity is a critical aspect of its pharmacological profile, enabling researchers to investigate the specific roles of ERβ signaling with minimized confounding effects from ERα activation. While this compound is a potent agonist at ERβ, its activity at ERα is considerably lower, as indicated by a higher EC50 value for transcriptional activation via ERα (19 nM in HEC-1 cells) compared to ERβ (4.8 nM) medchemexpress.com. This distinct selectivity profile underscores this compound's utility as a tool for differentiating ERβ-mediated effects from those mediated by ERα.

Receptor Subtype EC50 (Transcriptional Activation) Selectivity Ratio (ERβ vs ERα) Reference
ERβ 4.8 nM 62-fold wikipedia.orgmedchemexpress.comrndsystems.com
ERα 19 nM - medchemexpress.com

Comparative Pharmacological Characterization with Other Selective Estrogen Receptor Modulators (SERMs) and Agonists

This compound belongs to a class of compounds that interact with estrogen receptors, including Selective Estrogen Receptor Modulators (SERMs) and selective estrogen receptor agonists. SERMs, such as tamoxifen (B1202) and raloxifene, exhibit tissue-specific agonist or antagonist activity depending on the target tissue medchemexpress.comajmc.com. Selective agonists, like this compound, are designed to preferentially activate one ER subtype over the other. Compared to other known ERβ selective agonists such as Diarylpropionitrile (DPN), ERB-196, Erteberel, and Prinaberel, this compound demonstrates a notable selectivity profile wikipedia.orgwikidoc.org. For instance, while other compounds like Genistein and S-Equol show selectivity for ERβ, their selectivity ratios (16-fold and 13-fold, respectively) are lower than that of this compound wikipedia.orgwikidoc.org. This higher selectivity of this compound contributes to its value as a research tool for specifically targeting ERβ signaling.

Compound Selectivity (ERβ vs ERα) Action at ERβ Reference
This compound 62-fold Agonist wikipedia.orgwikipedia.orgwikidoc.orgmedchemexpress.comrndsystems.com
Genistein 16-fold Agonist wikipedia.orgwikidoc.org
S-Equol 13-fold Agonist wikipedia.orgwikidoc.org
Diarylpropionitrile (DPN) Selective ERβ Agonist wikipedia.orgwikidoc.orgphysiology.org
Prinaberel (ERB-041) Selective ERβ Agonist mdpi.comwikipedia.orgwikidoc.org
Erteberel (SERBA-1) Selective ERβ Agonist wikipedia.orgwikidoc.org
ERB-196 (WAY-202196) Selective ERβ Agonist wikipedia.orgwikidoc.org

Applications of Ferb 033 in Advanced Biological Systems Research

Utilization in In Vitro Systems for ERβ-Mediated Cellular Responses

In vitro studies provide a controlled environment to investigate the direct effects of FERb 033 on cellular processes governed by ERβ. These investigations are crucial for elucidating the molecular mechanisms underlying ERβ activation.

Research utilizing in vitro transactivation assays has employed this compound to study the transcriptional activity mediated by full-length estrogen receptors on Estrogen Response Elements (EREs) bio-techne.com. These studies have shown that this compound induces transcriptional activity via both ESR1 (encoding ERα) and ESR2 (encoding ERβ), with distinct half maximal effective concentration (EC50) values. For ESR1, the EC50 was determined to be 0.253 μM, while for ESR2, it was 0.053 μM, further highlighting this compound's preferential activity towards ERβ in influencing gene transcription bio-techne.com. The impact of ERβ activation on gene expression is known to be influenced by the relative cellular concentrations of both ERα and ERβ fishersci.no. ERβ is understood to modulate gene expression, sometimes independently of ligand binding fishersci.no. Studies in triple-negative breast cancer (TNBC) cells have indicated that ERβ activation can regulate genes involved in critical pathways such as the Wnt/β-catenin pathway (including DKK1, WNT4, and CDH1) and G1/S cell cycle checkpoint control (CDKN1A) wikipedia.org.

This compound and other selective ERβ agonists have been utilized to investigate the impact of ERβ activation on intracellular signaling cascades. In studies examining platelet-derived growth factor (PDGF)-induced proliferation in human airway smooth muscle (ASM) cells, ERβ agonists, including this compound, demonstrated a capacity to blunt this proliferative response nih.gov. While specific downstream signaling data for this compound in this context were not detailed in the available information, studies using another ERβ agonist, WAY-200070, in the same research showed suppression of proliferation linked to the inhibition of key signaling proteins such as ERK1/2, Akt, and p38 nih.gov. Broadly, the ERβ signaling pathway is implicated in various physiological processes, including vasodilation and arterial dilation, contributing to cardiovascular health wikipedia.org. Alterations in this pathway, potentially influenced by ERβ agonists like this compound, could impact myocyte health and survival under physiological stress wikipedia.org. Furthermore, ERβ activation in TNBC cells has been linked to the inhibition of cyclin dependent kinases 1 and 7 wikipedia.org.

Research has explored the effects of this compound on intracellular calcium ([Ca2+]i) handling in cellular models. In human airway smooth muscle (ASM) cells, treatment with this compound at a concentration of 10 nM for 2 hours showed a tendency to decrease the histamine-elicited Ca2+ response in nonasthmatic cells; however, this decrease was not statistically significant when compared to control groups figshare.comwikipedia.orgiiab.me. More pronounced effects of ERβ activation on [Ca2+]i handling were observed in the context of inflammation. In inflamed ASM cells, ERβ activation was found to be more effective than 17β-estradiol in reducing [Ca2+]i responses induced by inflammatory cytokines like TNF-α or IL-13 wikipedia.org. These calcium-reducing effects mediated by ERβ were partially attributed to the inhibition of L-type calcium channels and an increase in Ca2+ sequestration by the sarcoplasmic reticulum wikipedia.org.

Here is a summary of EC50 values for transcriptional activity:

CompoundReceptorEC50 (μM)Reference
This compoundESR10.253 bio-techne.com
This compoundESR20.053 bio-techne.com
17β-estradiolESR1Lower than PPT, DPN, this compound, WAY 200070 (relative ranking) bio-techne.com
17β-estradiolESR2Lower than DPN, WAY 200070, this compound, PPT (relative ranking) bio-techne.com
PPTESR1Lower than DPN, this compound, WAY 200070 (relative ranking) bio-techne.com
PPTESR2Higher than E2, DPN, WAY 200070, this compound (relative ranking) bio-techne.com
DPNESR1Lower than E2, PPT (relative ranking) bio-techne.com
DPNESR2Lower than E2 (relative ranking) bio-techne.com
WAY 200070ESR1Lower than E2, PPT (relative ranking) bio-techne.com
WAY 200070ESR2Lower than E2 (relative ranking) bio-techne.com

Investigations into ERβ Signaling Pathways and Downstream Effectors

Application in Ex Vivo Tissue Models for Investigating ERβ Functional Roles

Ex vivo tissue models, such as studies using primary cells isolated from human tissues, provide a valuable platform to investigate the functional roles of ERβ in a more physiologically relevant context than simplified cell lines.

This compound has been applied in studies using human airway smooth muscle (ASM) cells, which serve as an ex vivo model to understand ERβ activity in the respiratory system figshare.comwikipedia.orgnih.govwikipedia.org. These investigations have focused on key cellular functions relevant to airway physiology and pathophysiology. For instance, the effects of this compound on intracellular calcium handling in ASM cells have been examined, as detailed in Section 4.1.3 figshare.comwikipedia.orgiiab.me. Additionally, this compound has been included in studies assessing the impact of ERβ agonism on ASM cell proliferation, a process implicated in airway remodeling in conditions like asthma nih.gov.

The use of this compound in ex vivo models allows for the assessment of how ERβ activation influences specific cellular phenotypes. In the context of human ASM cells, a key phenotype investigated is proliferation. Studies have shown that ERβ agonists, including this compound, can significantly blunt PDGF-induced proliferation in these cells nih.gov. This finding suggests a potential role for ERβ activation in modulating processes contributing to airway remodeling nih.gov. Beyond ASM, research in TNBC cells has demonstrated that ERβ activation by agonists like this compound can influence a range of phenotypes, including reducing cell growth, arresting the cell cycle at the G1 phase, blocking colony formation, and inhibiting cell invasiveness wikipedia.org.

Here is a summary of binding and functional data for this compound:

Assay TypeTargetKi (nM)EC50 (nM)Selectivity (vs ERα)Reference
Binding AffinityERβ7.1-62-fold figshare.comnih.govwikipedia.orgwikipedia.orgguidetopharmacology.org
Functional ActivityERβ-4.862-fold figshare.comnih.govwikipedia.orgwikipedia.orgguidetopharmacology.org

Examination of ERβ Activity in Specific Organ Systems (e.g., Airway Smooth Muscle)

Comparative Research with ERα-Selective Agonists and Antagonists in Complex Biological Systems

Research into estrogen signaling often requires distinguishing the specific contributions of ERα and ERβ, as these receptors exhibit differential tissue distribution and can elicit distinct or even opposing cellular responses. Comparative studies utilizing selective ligands are fundamental to this endeavor. This compound, as a selective ERβ agonist, is employed in such comparative research alongside ERα-selective agonists and antagonists.

By observing the differential outcomes when biological systems are treated with this compound (activating ERβ) versus ERα-selective compounds (activating or blocking ERα), researchers can gain insights into the specific functions mediated by each receptor subtype. These complex biological systems can range from cell lines expressing specific receptor profiles to animal models of diseases influenced by estrogen signaling. For instance, in studies investigating the divergent roles of ERα and ERβ in inflammation, neuroprotection, or reproductive tissues, this compound serves as a key probe to isolate the effects driven by ERβ activation. The listing of this compound alongside various other estrogen receptor ligands in chemical databases underscores its relevance in this field of comparative pharmacological research iiab.me.

Development and Validation of Biological Assays Utilizing this compound as a Probe

The high selectivity of this compound for ERβ makes it an excellent probe for the development and validation of biological assays designed to study ERβ-mediated processes. Its use allows researchers to specifically stimulate ERβ signaling pathways without significantly activating ERα, thereby providing cleaner data on ERβ's role.

Biological assays that utilize this compound as a probe include:

Receptor Binding Assays: To determine the affinity and selectivity of this compound for ERβ relative to ERα.

Cell-Based Reporter Assays: Employing cell lines transfected with ERβ and an estrogen-responsive reporter gene to measure the transcriptional activity induced specifically by this compound.

Functional Assays: Investigating downstream cellular responses mediated by ERβ activation, such as changes in gene expression profiles, cell proliferation, differentiation, or apoptosis, using this compound to selectively activate ERβ.

The availability of activity data for this compound across multiple targets and species in databases like GtoPdb and ChEMBL indicates its extensive use and validation in various biological assay formats guidetopharmacology.org. This data, often visualized in forms like activity charts, is crucial for researchers selecting appropriate probes for their specific experimental questions and for validating the performance of newly developed assays aimed at studying ERβ function.

Computational and Theoretical Chemistry Studies of Ferb 033

Quantum Chemical Calculations (e.g., B3LYP, PM3) for Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) methods like B3LYP or semi-empirical methods like PM3, are valuable for determining the electronic structure and predicting the reactivity of molecules. These calculations can provide information about molecular orbitals, charge distribution, and potential reaction pathways. While the search results mention the use of B3LYP and PM3 in other chemical contexts iqstorm.ro, and refer to electronic structure calculations in general mpg.deresearchgate.netresearchgate.net, there is no specific data presented from such calculations performed on FERb 033 to describe its electronic structure or predict its reactivity. Applying these methods to this compound could offer insights into its stability, potential metabolic transformations, and the regions of the molecule most likely to interact with its biological targets.

Molecular Dynamics Simulations of this compound Interactions with ERβ Binding Pockets

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. These simulations can provide detailed information about the binding of a ligand to a protein, including the stability of the complex, the key residues involved in binding, and the conformational changes that occur upon binding. The search results highlight the use of MD simulations to study the interaction of other ligands with ERβ binding pockets nih.govnih.gov and ERα researchgate.netnih.govresearchgate.net. While the principle of using MD simulations to understand ligand-receptor interactions is well-established and has been applied to estrogen receptors, specific MD simulation studies detailing the interactions of this compound with the ERβ binding pocket were not found in the provided information. Such simulations on this compound could elucidate the specific binding poses, the strength of interactions with key amino acid residues in the ERβ binding site, and the dynamic stability of the this compound-ERβ complex.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Computational approaches are widely used in the derivation of Structure-Activity Relationships (SAR), which aim to correlate structural features of molecules with their biological activity. These methods can involve the use of molecular descriptors, machine learning algorithms, and pharmacophore modeling to identify the key structural elements responsible for activity and to predict the activity of new compounds. The search results mention computational methods for identifying drug-target interactions and predicting activity mdpi.comsciforum.net, and refer to SAR in the context of predicting off-target interactions frontiersin.orgnih.gov. However, specific computational SAR studies focused on this compound and its derivatives to understand how structural modifications influence its activity and selectivity for ERβ were not found. Computational SAR studies on this compound could help in designing novel compounds with improved potency or selectivity.

Predictive Modeling for Potential Off-Target Interactions (Excluding Safety/Adverse Effects)

Predictive modeling for potential off-target interactions is an important aspect of computational chemistry in the early stages of drug discovery. These methods aim to identify potential interactions of a compound with targets other than the intended one, which can inform further experimental studies. The search results discuss computational approaches for predicting off-target interactions for small molecules biorxiv.orgfrontiersin.orgnih.govmdpi.comsciforum.net. These methods often involve comparing the chemical structure or predicted binding profile of a compound to databases of known ligands and targets. While the general concept of computational off-target prediction is discussed, specific predictive modeling studies for potential off-target interactions of this compound were not detailed in the provided information. Applying these methods to this compound could help identify other proteins or pathways with which it might interact, providing a more comprehensive understanding of its polypharmacology, excluding any discussion of safety or adverse effects.

Emerging Research Frontiers and Future Perspectives on Ferb 033

Integration of FERb 033 into High-Throughput Screening Platforms for Mechanistic Discovery

The selective nature and known activity of this compound make it a suitable candidate for integration into high-throughput screening (HTS) platforms aimed at dissecting the mechanisms of ERβ-mediated cellular responses or identifying novel pathways influenced by ERβ activation. HTS allows for rapid assessment of compound effects across a wide range of cellular contexts or genetic backgrounds nih.govpharmaron.com. By using this compound as a probe in such platforms, researchers can systematically identify genes, proteins, or cellular processes that are responsive to selective ERβ agonism. Studies have already incorporated this compound in cell-based reporter assays designed to quantify functional activity against human ERβ indigobiosciences.com. The use of this compound in these assays, alongside other ER agonists, facilitates the characterization of ERβ activity and can contribute to the discovery of downstream effectors or interacting partners indigobiosciences.com.

Development of Advanced Chemical Biology Tools Derived from this compound Scaffold

The molecular structure of this compound provides a foundation for the development of advanced chemical biology tools. By modifying the this compound scaffold, researchers can create derivatives with altered properties, such as fluorescent tags for imaging ERβ localization and dynamics, or immobilized forms for pull-down assays to identify interacting proteins. These tools can provide deeper insights into ERβ biology, including its cellular distribution, post-translational modifications, and protein-protein interactions. The synthesis and characterization of this compound itself, as a selective probe, exemplify the utility of developing tailored chemical tools to study specific receptor subtypes wikipedia.org. Future work could focus on incorporating bioorthogonal handles or clickable groups into the this compound structure to enable sophisticated experiments like activity-based protein profiling or proximity labeling.

Methodological Advancements in Studying Selective Estrogen Receptor Modulation Using this compound

The availability and characterization of this compound contribute to the advancement of methodologies used to study selective estrogen receptor modulation (SERM). As a well-defined selective ERβ agonist, this compound serves as a standard tool for comparing the effects of novel SERMs or for dissecting the contributions of ERβ in complex biological systems where both ERα and ERβ are present. Its use in reporter assays, alongside other selective agonists and antagonists, exemplifies its role in refining experimental approaches to evaluate ER subtype-specific activity nih.govindigobiosciences.com. Future methodological advancements could involve developing more sensitive and high-throughput assays that leverage the properties of this compound to precisely quantify ERβ activation or to study its interactions with co-regulators in a high-content manner. The application of this compound in studies involving different cell types, such as airway smooth muscle cells, highlights its utility in diverse research contexts and contributes to refining methods for studying ERβ in specific physiological or pathological settings nih.gov.

Q & A

Q. What are the foundational chemical and structural properties of FERb 033, and how are they characterized experimentally?

Methodological Answer: Characterizing this compound requires a combination of spectroscopic techniques (e.g., NMR, FTIR) for functional group identification, X-ray crystallography for structural elucidation, and computational modeling (DFT) to validate experimental data. Ensure reproducibility by cross-referencing protocols from peer-reviewed studies on analogous compounds .

Q. How is this compound synthesized in laboratory settings, and what are common pitfalls in its purification?

Methodological Answer: Synthesis typically involves multi-step organic reactions with strict temperature and pH controls. Purification challenges include solubility issues and byproduct formation. Use column chromatography with gradient elution and monitor purity via HPLC. Document deviations in reaction conditions to troubleshoot inefficiencies .

Q. What are the stability profiles of this compound under varying environmental conditions (e.g., pH, temperature)?

Methodological Answer: Conduct accelerated stability studies using forced degradation (e.g., exposure to UV light, oxidative stress) and analyze degradation products via mass spectrometry. Compare results with thermodynamic models to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across studies be resolved?

Methodological Answer: Analyze discrepancies by evaluating assay conditions (e.g., cell line specificity, concentration ranges), statistical power, and potential batch-to-batch variability. Use meta-analysis frameworks to synthesize data from independent studies and identify confounding variables .

Q. What experimental design strategies minimize bias when testing this compound’s mechanism of action in complex biological systems?

Methodological Answer: Employ blinded, randomized controlled trials (RCTs) with positive/negative controls. Integrate orthogonal assays (e.g., CRISPR knockouts, inhibitor studies) to validate target engagement. Pre-register protocols to reduce publication bias .

Q. How can computational models improve the prediction of this compound’s pharmacokinetic properties?

Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling with parameters derived from in vitro assays (e.g., plasma protein binding, metabolic stability in hepatocytes). Validate models against in vivo data from rodent studies, adjusting for interspecies differences .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use bootstrapping to assess confidence intervals and Bayesian hierarchical models for heterogeneous datasets. Report effect sizes with measures of uncertainty (e.g., 95% credible intervals) .

Q. How should researchers address gaps in the literature regarding this compound’s interaction with non-target proteins?

Methodological Answer: Perform proteome-wide affinity profiling (e.g., thermal shift assays, chemical proteomics) to identify off-target interactions. Cross-validate findings with structural docking simulations and genetic perturbation experiments (e.g., RNAi) .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance in preclinical studies involving this compound?

Methodological Answer: Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints. For human cell lines, verify ethical sourcing and obtain institutional review board (IRB) approval. Disclose conflicts of interest in publications .

Q. How can researchers enhance the reproducibility of this compound-related experiments across laboratories?

Methodological Answer: Standardize protocols using platforms like Protocols.io , share raw data via repositories (e.g., Zenodo), and participate in inter-laboratory validation studies. Report detailed metadata (e.g., solvent purity, instrument calibration logs) to contextualize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.